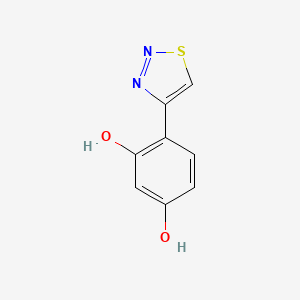![molecular formula C13H23N3O4 B15214154 (2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid CAS No. 47066-32-0](/img/structure/B15214154.png)
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino acid moiety, making it a valuable subject of study for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the incorporation of the amino acid moiety. Common synthetic routes may involve the use of protecting groups to ensure the selective reaction of functional groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
(S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor, receptor agonist, or antagonist, modulating specific biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid include other amino acid derivatives and pyrrolidine-containing compounds. Examples include:
- (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid
- (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid
Uniqueness
The uniqueness of (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid lies in its specific structure, which combines a pyrrolidine ring with an amino acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
47066-32-0 |
|---|---|
分子式 |
C13H23N3O4 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)6-9(13(19)20)15-12(18)10-4-3-5-16(10)11(17)7-14/h8-10H,3-7,14H2,1-2H3,(H,15,18)(H,19,20)/t9-,10-/m0/s1 |
InChI 键 |
HFPVRZWORNJRRC-UWVGGRQHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



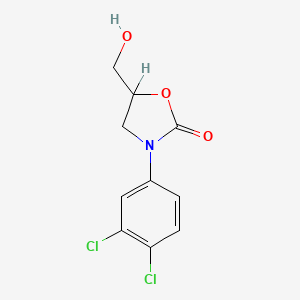
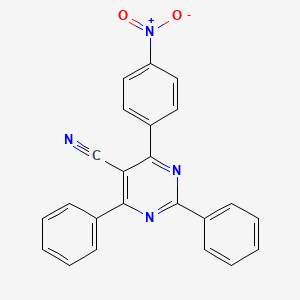
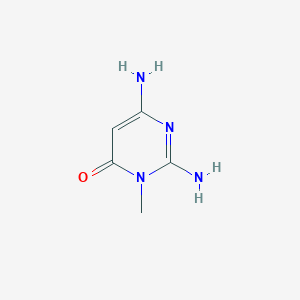
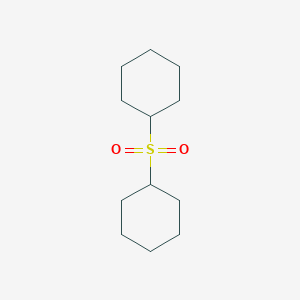
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
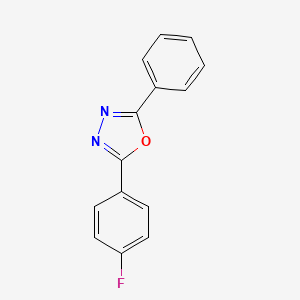
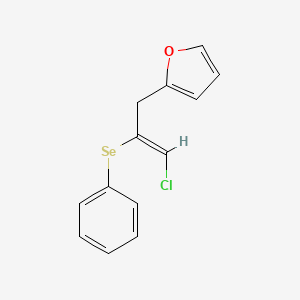
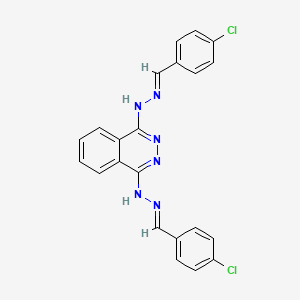
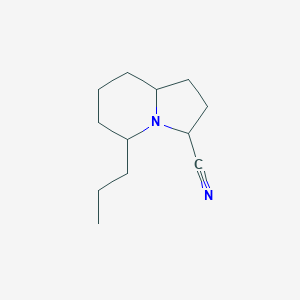
![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)

![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)
